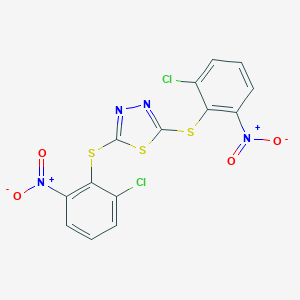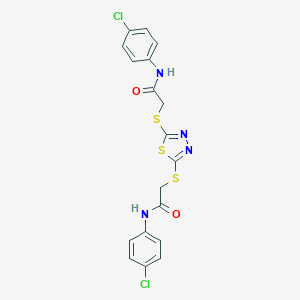![molecular formula C16H16BrNO4S B428185 ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428185.png)
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a bromofuran moiety, a benzothiophene ring, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then reacted with ethylamine to form the corresponding amide. The next step involves the cyclization of the amide with a suitable thiophene precursor under acidic or basic conditions to form the benzothiophene ring. Finally, esterification with ethanol in the presence of an acid catalyst yields the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and benzothiophene rings can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Furan and benzothiophene oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and require further investigation through molecular docking studies and biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-bromofuran-2-carboxylate
- N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide
- Ethyl 5-bromoindole-2-carboxylate
Uniqueness
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a bromofuran moiety with a benzothiophene ring and an ethyl ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H16BrNO4S |
|---|---|
Poids moléculaire |
398.3g/mol |
Nom IUPAC |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H16BrNO4S/c1-2-21-16(20)13-9-5-3-4-6-11(9)23-15(13)18-14(19)10-7-8-12(17)22-10/h7-8H,2-6H2,1H3,(H,18,19) |
Clé InChI |
FVBABWGNUZSORX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)Br |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine](/img/structure/B428103.png)
![2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B428105.png)
![4-[({5-[(4-Carboxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B428109.png)

![4,6-Bis[(3-chlorophenyl)sulfanyl]-5-nitropyrimidine](/img/structure/B428111.png)
![4,6-Bis[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B428112.png)

acetate](/img/structure/B428115.png)

![4,6-Bis[(4-chlorobenzyl)sulfanyl]-2-(methylsulfanyl)-5-phenylpyrimidine](/img/structure/B428119.png)
acetate](/img/structure/B428121.png)

acetate](/img/structure/B428123.png)
